molecular formula C21H22O4 B7819638 Licochalcone a CAS No. 87080-27-1

Licochalcone a

Cat. No.: B7819638
CAS No.: 87080-27-1
M. Wt: 338.4 g/mol
InChI Key: KAZSKMJFUPEHHW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licochalcone A is a bioactive chalconoid, a type of natural phenol, isolated from the roots of the Chinese licorice plants Glycyrrhiza glabra and Glycyrrhiza inflata . It has garnered significant interest in biomedical research due to its diverse pharmacological activities and multi-target mechanisms of action. In oncology research, this compound demonstrates potent anti-cancer effects by targeting specific mechanisms in various cancer cell lines. Its activity manifests through the induction of apoptosis (programmed cell death) and the regulation of the cell cycle to inhibit proliferation . Mechanistic studies show it can downregulate specificity protein 1 (Sp1) and subsequent Sp1 regulatory proteins, such as cyclin D1 and survivin, to promote apoptotic cell death in oral squamous cell carcinoma . It also acts to inhibit tumor invasion and metastasis by restraining cell migration and modulating the expression of proteins like E-cadherin and vimentin, while also suppressing tumor angiogenesis by inhibiting factors like IL-6, IL-8, and the VEGFR-2 signaling pathway . Beyond oncology, this compound exhibits robust anti-inflammatory and antioxidant properties, making it a compound of interest for studying inflammatory diseases . It achieves anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, thereby reducing the production of key inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Concurrently, it activates the Nrf2 signaling pathway, a critical transcription factor for cellular antioxidant stress, which enhances the expression of cytoprotective proteins and creates a crosstalk that further suppresses inflammatory responses . Additional research areas for this compound include its bacteriostatic, anti-parasitic (particularly against Plasmodium falciparum ), and antiviral activities, with studies indicating efficacy against influenza and enterovirus A71 .

Properties

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904181
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-22-7
Record name Licochalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licochalcone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Licochalcone A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LICOCHALCONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Four-Step Chemical Synthesis via Claisen-Schmidt Condensation and -Sigmatropic Rearrangement

The most widely cited synthetic route involves a four-step sequence starting from 4-hydroxy-2-methoxybenzaldehyde (Figure 1). The process includes:

  • Prenylation : Reaction with 3,3-dimethyl allyl bromide in the presence of a base to form aryl prenyl ether.

  • Claisen-Schmidt Condensation : Coupling with methyl 4-ethoxymethoxyphenyl ketone under alkaline conditions (KOH/EtOH/water) to yield EOM-protected chalcone.

  • Deprotection : Removal of the ethoxymethyl (EOM) group using 3N HCl/EtOH.

  • -Sigmatropic Rearrangement : Sealed-tube reaction in EtOH/water (4:1 v/v) at 130°C for 8 hours to achieve stereoselective cyclization.

This method achieves a total yield of 31%, with an 82% yield in the critical-sigmatropic step. The use of water as a cosolvent enhances selectivity, suppressing competing-sigmatropic pathways and minimizing deprenylated byproducts.

Key Advantages :

  • High stereoselectivity (100% for-rearrangement).

  • Scalable to multi-gram quantities.

  • Avoids toxic reagents like TOSMIC (tosylmethyl isocyanide).

Regioselective Synthesis via Directed Ortho-Metalation

A scalable approach adapted from licochalcone C synthesis employs directed ortho-metalation (DOM) for regioselective prenylation. While originally designed for licochalcone C, this method’s principles apply to this compound:

  • DOM of Resorcinol : Bis-O-MOM-protected resorcinol undergoes metalation with LDA (lithium diisopropylamide), followed by prenylation at C-3.

  • Formylation and Methylation : Sequential formylation and selective O-deprotection-methylation.

  • Aldol Condensation : Reaction with p-hydroxyacetophenone to form the chalcone backbone.

Though optimized for licochalcone C, this method’s regioselectivity (94%) and scalability (30 g batches) suggest adaptability for this compound synthesis.

Extraction and Purification from Natural Sources

Supercritical CO₂ Extraction with Ethanol Entrainer

A patented industrial-scale method extracts this compound from Glycyrrhiza uralensis roots using supercritical CO₂:

  • Conditions : 10–30 MPa pressure, 50–70°C, 2–4% ethanol (entrainer), CO₂ flow rate 1–3 mL/g·min.

  • Purification : Polyamide chromatography (nylon 66 column) with ethanol-water (2:1 v/v) eluent, followed by acetone crystallization.

Performance Metrics :

  • Yield: 66.5 g this compound from 10 kg licorice (0.665% w/w).

  • Purity: 92.5% (HPLC).

Conventional Solvent Extraction

Traditional extraction involves maceration with ethanol or methanol, followed by silica gel chromatography. However, this method suffers from low yields (0.05–0.1% w/w) and high solvent consumption.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Supercritical Extraction Solvent Extraction
Yield31% (total)0.665% (w/w)0.05–0.1% (w/w)
Purity>95%92.5%70–85%
ScalabilityLab-scale (grams)Industrial (kilograms)Lab-scale
Selectivity100% (-rearrangement)N/AN/A
Environmental ImpactModerate (organic solvents)Low (CO₂ recycling)High (solvent waste)

Challenges and Innovations in this compound Preparation

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The foundational step involves a Claisen-Schmidt condensation between 4-hydroxy-2-methoxybenzaldehyde (1 ) and methyl 4-ethoxymethoxyphenyl ketone (3 ) under alkaline conditions (KOH/EtOH/H₂O). This forms the chalcone scaffold (4 ) with an α,β-unsaturated carbonyl system .

Reaction Conditions :

  • Solvent : Ethanol/water (10:1 v/v)

  • Temperature : Reflux (~78°C)

  • Yield : ~75%

### -Sigmatropic Rearrangement
A water-accelerated -sigmatropic rearrangement transforms the prenylated intermediate (5 ) into this compound (6 ). This step resolves selectivity issues associated with competing -sigmatropic shifts and eliminates unwanted deprenylation byproducts .

Optimized Parameters :

  • Solvent : EtOH/H₂O (4:1 v/v)

  • Temperature : 130°C (sealed tube)

  • Time : 8 hours

  • Yield : 82% with 100% stereoselectivity

Retrosynthetic Analysis

The synthesis is deconstructed into four stages (Figure 1) :

  • Prenylation : 4-Hydroxy-2-methoxybenzaldehyde reacts with 3,3-dimethylallyl bromide to form aryl prenyl ether (2 ).

  • Claisen-Schmidt Condensation : Forms the chalcone backbone (4 ).

  • Deprotection : Acid-mediated cleavage (3N HCl/EtOH) removes ethoxymethoxy (EOM) groups, yielding chalcone ether (5 ).

  • -Sigmatropic Rearrangement : Finalizes the core structure.

Total Yield : 31%

Key Intermediate Stability

The ethoxymethoxy (EOM) protecting group stabilizes intermediates during Claisen-Schmidt condensation, preventing premature rearrangement . Post-deprotection, the free phenolic hydroxyl group directs the -sigmatropic shift by stabilizing transition states through hydrogen bonding .

Solvent Effects

Water in the mixed solvent system enhances rearrangement efficiency by polarizing the transition state and reducing side reactions .

Comparative Reaction Data

StepTraditional MethodOptimized Method
Sigmatropic Yield 45–60%82%
Selectivity Mixed / products100% selectivity
Time 24–48 hours8 hours

Challenges and Solutions

  • Deprenylation : Minimized by sequencing the deprotection step before the sigmatropic rearrangement .

  • Thermal Degradation : Sealed-tube reactions at 130°C prevent decomposition .

This synthesis framework balances efficiency and selectivity, making this compound accessible for pharmacological studies while enabling structural diversification to enhance bioactivity .

Scientific Research Applications

Anticancer Applications

LicA has shown promising results in inhibiting the growth of various cancer types:

  • Esophageal Carcinoma : LicA suppresses cell proliferation and induces apoptosis in esophageal cancer cells by inhibiting the PI3K/Akt/mTOR pathway .
  • Lung Cancer : Studies indicate that LicA can reduce tumor growth and metastasis in lung cancer models through its anti-inflammatory properties .
  • Breast Cancer : Recent research suggests that LicA may reprogram metabolic responses and enhance antioxidant defenses in breast cancer cells, making it a potential candidate for further therapeutic development .

Anti-Inflammatory Effects

LicA exhibits significant anti-inflammatory properties, making it useful in treating various inflammatory conditions:

  • Dairy Cow Claw Dermal Cells : In a study on bovine laminitis, LicA was shown to protect against LPS-induced inflammation by regulating TLR4/MyD88/NF-κB signaling pathways .
  • Immune Modulation : LicA inhibits inflammatory mediators such as TNF-α and IL-6 in immune cells, suggesting its potential in treating immune-related diseases .

Neuroprotective Properties

Research has highlighted LicA's role in neuroprotection:

  • Alzheimer’s Disease : LicA has been identified as a multitarget drug candidate for Alzheimer's disease, reducing amyloid plaques and tau phosphorylation while exhibiting anti-inflammatory effects in microglial cells .
  • Neuropathic Pain : In animal models, LicA demonstrated protective effects against neuropathic pain by inhibiting microglial activation and associated inflammatory responses .

Other Notable Applications

LicA's therapeutic potential extends beyond cancer and inflammation:

  • Antimicrobial Activity : LicA has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent .
  • Skin Protection : Topical applications of LicA have been explored for skin protection through Nrf2-dependent cytoprotection mechanisms .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Study FocusFindingsReference
Anticancer EffectsInhibits growth of esophageal and lung cancer cells via PI3K/Akt/mTOR pathway
Anti-inflammatory MechanismsReduces TNF-α and IL-6 levels in LPS-stimulated immune cells
NeuroprotectionDecreases amyloid plaques and tau phosphorylation in Alzheimer’s models
Skin ProtectionInduces Nrf2-dependent cytoprotection in human skin
Antimicrobial ActivityEffective against multiple bacterial strains

Mechanism of Action

Licochalcone A exerts its effects through multiple molecular targets and pathways. It acts as an inhibitor of various signaling pathways, including PI3K/Akt/mTOR, P53, NF-κB, and P38 . These pathways are involved in processes such as apoptosis, inflammation, and oxidative stress. By modulating these pathways, this compound can induce cell cycle arrest, promote apoptosis, and reduce inflammation .

Comparison with Similar Compounds

Antimicrobial and Antiparasitic Effects

  • This compound : Exhibits broad-spectrum activity against bacteria (S. suis, S. aureus) and Plasmodium vivax (binds Duffy binding protein with −105.9 kJ/mol interaction energy) .
  • Licochalcone B : Less potent against P. vivax (−119.7 kJ/mol interaction energy) but shows neuroprotective effects via autophagy .
  • Licochalcone C : Inhibits bile salt hydrolase (IC50 = 0.73 µM), a key enzyme in gut microbiota .

Antioxidant and Anti-inflammatory Effects

  • This compound : Reduces ROS in asthmatic mice (5–10 mg/kg dose) and upregulates SOD/CAT/GPx .
  • Licochalcone C: Suppresses LPS/IFN-γ-induced iNOS expression in THP-1 cells (50 µM) .
  • Licochalcone E : Activates Nrf2-mediated antioxidant pathways .

Anticancer Mechanisms

  • This compound : Induces G2/M arrest and apoptosis in osteosarcoma (IC50 = 53–57 µM) .
  • Licochalcone B : Promotes autophagic cell death in neuronal models .
  • Licochalcone D : Modulates AMPK/Sirt1 to inhibit hepatic lipogenesis .

Enzyme Inhibition

  • This compound: Non-competitive thrombin inhibitor (binds exosite I; Ki = 0.92 µM) .
  • Licochalcone C : Mixed inhibitor of bile salt hydrolase (Ki = 0.73 µM) .
  • Licochalcone B/E : Weak DPP-4 inhibitors compared to A .

Toxicity Profiles

Compound Toxicity Profile Reference
This compound 33% mortality in mice at 50 mg/kg; safe below 10 mg/kg
Licochalcone B Low cytotoxicity (IC50 > 100 µM in SH-SY5Y cells)
Licochalcone C Non-toxic at 50 µM in THP-1 cells

Key Research Findings

Licorice Quality Control : this compound, B, and C are biomarkers for licorice standardization, with A being the most sensitive in UHPLC-MS/MS assays .

Structural-Activity Relationship: Prenylation in this compound enhances antimicrobial and antiparasitic activity compared to non-prenylated analogs like B and C .

Therapeutic Potential: this compound is a multi-target agent (thrombin, DBP, NF-κB) but requires dose optimization due to toxicity . Licochalcone C is a promising BSH inhibitor for metabolic disorders . Licochalcone D outperforms A in modulating lipid metabolism .

Biological Activity

Licochalcone A (LicA) is a natural flavonoid compound derived from the roots of various species of licorice, particularly Glycyrrhiza inflata and Glycyrrhiza uralensis. It has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various mechanisms. Research indicates that it inhibits the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Key Findings:

  • Inhibition of COX-2 : In a study involving lipopolysaccharide (LPS)-induced macrophage cells, LicA demonstrated a dose-dependent inhibition of COX-2 activity and expression. At doses of 0.1 to 1 μg/mL, LicA reduced PGE2 production by up to 80% compared to controls .
  • Carrageenan-Induced Paw Edema : In vivo studies showed that LicA significantly reduced paw edema in rats induced by carrageenan at doses of 2.5 to 10 mg/kg .
Dose (mg/kg) Paw Edema Reduction (%)
2.525
545
1060

2. Antioxidant Activity

LicA's antioxidant properties contribute to its neuroprotective effects and its potential role in treating neurodegenerative diseases such as Alzheimer's.

Mechanisms:

  • Reduction of Oxidative Stress : LicA has been shown to inhibit oxidative stress in SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides, leading to reduced cell apoptosis through the activation of the PI3K/Akt/mTOR signaling pathway .
  • Neuroprotective Effects : In animal models, LicA treatment resulted in reduced tau phosphorylation and amyloid plaque accumulation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

3. Antibacterial Activity

This compound exhibits notable antibacterial properties against various gram-positive bacteria.

Research Insights:

  • Minimum Inhibitory Concentration (MIC) : LicA showed effective antibacterial activity against Bacillus species with MIC values ranging from 2 to 3 μg/mL but was ineffective against gram-negative bacteria at concentrations up to 50 μg/mL .
Bacterial Strain MIC (μg/mL)
Bacillus cereus2
Staphylococcus aureus3

4. Anticancer Activity

LicA has been studied for its potential anticancer effects through multiple pathways.

Case Studies:

  • Breast Cancer : Recent studies indicate that LicA inhibits aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis, thereby potentially reducing breast cancer risk .
  • Mechanisms of Action : LicA has been shown to induce apoptosis in cancer cells via modulation of the Bcl-2 family proteins and activation of caspases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Licochalcone A in plant extracts or biological matrices?

  • Methodology : Use reversed-phase HPLC with UV detection (e.g., λ = 280–370 nm) or UHPLC-MS/MS for higher sensitivity. For example, in glycyrrhiza extracts, a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) achieves baseline separation of this compound from structurally similar chalcones like liquiritigenin . MS parameters should include SRM transitions such as m/z 339 → 121 (quantifier) and m/z 339 → 297 (qualifier) .
  • Key Considerations : Validate linearity (R² ≥ 0.995), limit of detection (LOD < 0.1 µg/mL), and recovery rates (≥90%) using spiked matrices.

Q. How can researchers standardize the extraction of this compound from Glycyrrhiza species?

  • Methodology : Optimize ethanol/water ratios (e.g., 70% ethanol) for maximum yield. Soxhlet extraction or ultrasound-assisted methods are preferred. Post-extraction, use silica gel chromatography to isolate this compound from co-extracted flavonoids .
  • Validation : Monitor purity via NMR (e.g., 97% E-isomer content) and confirm photostability to avoid E-to-Z isomerization during storage .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Approach : Use cancer cell lines (e.g., HepG2 for liver cancer, UM-UC-3 for bladder cancer) with dose-response assays (0–100 µM, 24–72 hr). Measure viability via MTT/WST-1 assays and validate with apoptosis markers (e.g., caspase-3 activation) .
  • Statistical Design : Perform triplicate experiments with Student’s t-test (p < 0.05) and EC₅₀ calculations using GraphPad Prism .

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent effects be resolved?

  • Case Study : Subinhibitory concentrations (e.g., 1/16–1/2 MIC) may paradoxically enhance bacterial toxin secretion (e.g., Staphylococcus aureus enterotoxins), while higher doses are cytotoxic. Use RNA-seq or proteomics to identify stress-response pathways activated at low doses .
  • Mitigation : Include time-course experiments and orthogonal assays (e.g., qPCR for toxin genes, ELISA for protein secretion) to contextualize dose-response relationships .

Q. What experimental strategies elucidate this compound’s Phase II metabolic pathways?

  • Methodology : Incubate this compound with human hepatocytes and analyze metabolites via HPLC-MS. Key Phase II metabolites include three glucuronides (MG1–MG3) and one sulfate, confirmed by β-glucuronidase/sulfatase treatment .
  • Advanced Tools : Use stable isotope tracing (e.g., ¹³C-labeled this compound) and molecular docking to predict UDP-glucuronosyltransferase (UGT) isoform specificity .

Q. How do researchers validate this compound’s multi-target mechanisms in complex diseases like Alzheimer’s?

  • Integrated Approach : Combine network pharmacology (e.g., STRING for protein-protein interactions) with molecular dynamics simulations. Key targets include MAPK1, AKT3, and CDKN1A, linked to neuroinflammation and apoptosis .
  • In Vivo Correlation : Test cognitive outcomes in transgenic mouse models (e.g., APP/PS1) using behavioral assays (Morris water maze) and correlate with biomarker changes (Aβ₄₂, p-tau) .

Methodological Challenges and Solutions

Q. What statistical frameworks address variability in transcriptomic data for this compound studies?

  • Solution : For RNA-seq data (e.g., 6,061 dysregulated genes in HepG2 cells), apply Benjamini-Hochberg correction (FDR < 0.05) and hierarchical clustering. Use KEGG/GO enrichment (e.g., MAPK/FoxO pathways) and PPI networks (Cytoscape) to prioritize hub genes .

Q. How can researchers ensure reproducibility in measuring this compound’s antioxidant activity?

  • Standardization : Conduct assays in both aqueous (e.g., PTIO•-scavenging) and methanolic (DPPH•-scavenging) systems. Confirm mechanisms (ET vs. HAT) via UPLC-ESI-Q-TOF-MS/MS to detect adducts (e.g., m/z 730 for this compound-DPPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licochalcone a
Reactant of Route 2
Reactant of Route 2
Licochalcone a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.